2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
This compound is a 1,2,4-triazole derivative characterized by a 3,4-dimethoxyphenyl substituent at position 5 of the triazole ring and an N-phenylacetamide group linked via a sulfanyl bridge. Its molecular formula is C₁₉H₂₀N₅O₃S, with an average molecular weight of 417.46 g/mol . The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or nucleophilic substitution reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-9-8-12(10-15(14)26-2)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTLRSZAQJFHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the phenylacetamide moiety is attached through an amide coupling reaction. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The sulfanyl group may participate in redox reactions, altering the redox state of cellular components. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions collectively contribute to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- 3,4-Dimethoxyphenyl (target compound): Provides electron-donating methoxy groups, enhancing solubility and hydrogen-bonding capacity compared to halogens (e.g., fluorine or chlorine ).
- Halogenated Phenyls (e.g., 2-fluorophenyl or 2-chlorophenyl ): Introduce electronegative substituents, improving receptor binding via halogen bonds but reducing solubility.
- Heterocyclic Groups (e.g., furan-2-yl ): Increase anti-exudative activity, likely due to improved interaction with inflammatory mediators.
Acetamide Modifications :
Anti-Exudative and Anti-Inflammatory Effects:
- Furan-2-yl Derivatives : Compounds like 3.1–3.21 (furan-substituted) exhibited 50–70% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The furan ring’s planar structure likely facilitates COX-2 inhibition.
- Chlorophenyl Derivatives : Showed moderate activity in anti-inflammatory assays, with halogen atoms stabilizing ligand-receptor interactions .
Structural-Activity Relationship (SAR):
- Position 5 Substituents : Polar groups (methoxy, furan) enhance aqueous solubility and target engagement, while halogens improve binding affinity but reduce solubility.
- Sulfanyl Bridge : Critical for maintaining molecular rigidity and facilitating thiol-mediated interactions .
Biological Activity
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, based on diverse sources of research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₁N₅O₄S
- CAS Number : 577768-69-5
- Molecular Weight : 415.47 g/mol
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The compound's structure suggests potential inhibition of key oncogenic pathways. For instance:
- Mechanism of Action : Triazole compounds can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Case Study : In vitro studies have shown that similar triazole derivatives effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways is noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that triazole derivatives can reduce levels of TNF-alpha and IL-6 in cellular models.
- Research Findings : A study indicated that compounds with similar structures significantly reduced inflammation in animal models by inhibiting the NF-kB signaling pathway .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been documented extensively:
- Mechanism : These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : A series of related triazole compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria in laboratory settings. The compound's structural features may enhance its interaction with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design:
| Structure Feature | Biological Activity |
|---|---|
| Triazole Ring | Antitumor activity |
| Sulfanyl Group | Anti-inflammatory properties |
| Aromatic Substituents | Enhanced antimicrobial activity |
Q & A
Basic: What are the critical synthetic steps for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves three primary steps:
Cyclization to form the 1,2,4-triazole ring using hydrazine derivatives and carbonyl-containing precursors under reflux conditions .
Substitution reactions to introduce the 3,4-dimethoxyphenyl group at position 5 of the triazole ring and the amino group at position 4 .
Thiolation to attach the sulfanyl-acetamide moiety via nucleophilic substitution with 2-chloroacetamide intermediates .
Purity Assurance:
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) for intermediate purification.
- Final compound purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Answer:
- Catalysts: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) during thiolation to enhance reaction rates .
- Solvent Optimization: Replace ethanol with DMF for better solubility of aromatic intermediates, reducing side-product formation .
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction kinetics and thermal decomposition risks .
- Scalability: Pilot-scale reactions should use continuous-flow reactors to manage exothermic steps (e.g., thiolation) and improve reproducibility .
Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values) across studies be resolved?
Answer:
- Systematic SAR Analysis: Compare substituent effects: e.g., 3,4-dimethoxyphenyl (this compound) vs. 2-chlorophenyl () or furan-2-yl () analogs to identify pharmacophore contributions .
- Assay Standardization: Re-evaluate activity under uniform conditions (e.g., cell line specificity, incubation time) to control variables .
- Metabolic Stability Testing: Use hepatic microsome assays to determine if metabolite interference explains discrepancies .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR: Identify protons on the triazole ring (δ 8.1–8.3 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 440.1234) and fragmentation patterns .
- FT-IR: Detect characteristic bands (e.g., C=S stretch at 680–720 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .
Advanced: What mechanistic hypotheses explain its potential antimicrobial activity?
Answer:
- Enzyme Inhibition: Molecular docking suggests the sulfanyl-acetamide moiety binds to bacterial dihydrofolate reductase (DHFR) active sites, disrupting folate synthesis .
- Membrane Disruption: The hydrophobic 3,4-dimethoxyphenyl group may enhance lipid bilayer penetration, as seen in similar triazole derivatives .
- Validation: Perform competitive inhibition assays with DHFR and measure MIC against S. aureus and E. coli under folate-depleted conditions .
Advanced: How can computational methods guide the design of analogs with enhanced activity?
Answer:
- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability and target affinity .
- Docking Simulations: Screen virtual libraries for substituents (e.g., replacing methoxy with nitro groups) that improve binding to DHFR or kinase targets .
- ADMET Prediction: Apply tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .
Basic: What structural features contribute to its stability under physiological conditions?
Answer:
- Triazole Ring: The 1,2,4-triazole core resists hydrolysis due to aromatic stabilization .
- Sulfanyl Linkage: The C-S bond provides metabolic resistance compared to ester or amide linkages .
- Methoxy Groups: Electron-donating 3,4-dimethoxy substituents reduce oxidative degradation .
Advanced: What strategies mitigate instability during long-term storage?
Answer:
- Lyophilization: Store the compound as a lyophilized powder under argon to prevent hydrolysis .
- Light Protection: Use amber vials to avoid photodegradation of the triazole and methoxy groups .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
